5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Lipophilicity Drug-likeness Permeability

5-[(2,4-Dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 478046-18-3) is a synthetic heterocyclic compound belonging to the imidazo[1,2-c]quinazoline family, a scaffold recognized for diverse bioactivities including α-glucosidase inhibition, antimicrobial effects, and platelet aggregation modulation. The compound features a 2,4-dichlorobenzyl sulfanyl moiety at position 5 on the tricyclic core, with no additional substituents at positions 3, 8, or 9—a substitution pattern that distinguishes it from many commercially available analogs.

Molecular Formula C17H11Cl2N3OS
Molecular Weight 376.26
CAS No. 478046-18-3
Cat. No. B2766733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
CAS478046-18-3
Molecular FormulaC17H11Cl2N3OS
Molecular Weight376.26
Structural Identifiers
SMILESC1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C17H11Cl2N3OS/c18-11-6-5-10(13(19)7-11)9-24-17-20-14-4-2-1-3-12(14)16-21-15(23)8-22(16)17/h1-7H,8-9H2
InChIKeyOUMNJSFPBLEBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,4-Dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 478046-18-3): Core Scaffold & Physicochemical Profile for Informed Procurement


5-[(2,4-Dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 478046-18-3) is a synthetic heterocyclic compound belonging to the imidazo[1,2-c]quinazoline family, a scaffold recognized for diverse bioactivities including α-glucosidase inhibition, antimicrobial effects, and platelet aggregation modulation [1]. The compound features a 2,4-dichlorobenzyl sulfanyl moiety at position 5 on the tricyclic core, with no additional substituents at positions 3, 8, or 9—a substitution pattern that distinguishes it from many commercially available analogs. Key computed physicochemical properties include molecular weight 376.3 g/mol, XLogP3 of 4.2, topological polar surface area (TPSA) of 70.3 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [2]. This combination of moderate lipophilicity, low H-bond donor count, and modest TPSA places it within favorable drug-like property space while offering a distinct substitution vector relative to the more heavily functionalized dimethoxy or N3-alkyl congeners that dominate the imidazo[1,2-c]quinazoline chemical space.

Why Generic Imidazo[1,2-c]quinazoline Analogs Cannot Replace 5-[(2,4-Dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one in Focused Research Applications


Substitution at the 5-position sulfanyl group of the imidazo[1,2-c]quinazolin-2(3H)-one scaffold is a primary determinant of both target engagement and pharmacokinetic behavior within this chemotype. Published structure-activity relationship (SAR) studies on imidazo[1,2-c]quinazolines demonstrate that even minor alterations to the aryl/benzyl substituent on the 5-sulfanyl group produce large shifts in potency—exceeding 25-fold differences in IC50 values across α-glucosidase inhibition assays—while changes to the core substitution pattern (e.g., introduction of 8,9-dimethoxy groups or N3-alkylation) fundamentally alter the compound's physicochemical and ADME profile [1]. Consequently, a seemingly similar analog such as 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 672949-35-8) or 5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one cannot be assumed to reproduce the binding interactions, solubility, permeability, or metabolic stability conferred by the 2,4-dichlorobenzyl sulfanyl group. The presence of two electron-withdrawing chlorine atoms on the benzyl ring uniquely modulates the electron density of the sulfanyl linker, alters the compound's lipophilicity (XLogP3 = 4.2), and introduces potential halogen-bonding interactions that are absent in non-chlorinated or mono-chlorinated analogs [2]. These structural features collectively mean that generic in-class substitution carries a high risk of divergent biological outcomes and wasted screening resources.

Quantitative Differentiation Evidence for 5-[(2,4-Dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and Molecular Weight Advantage Over 8,9-Dimethoxy Congeners

The target compound (XLogP3 = 4.2, MW = 376.3 g/mol) exhibits significantly lower lipophilicity and molecular weight compared to the closest commercially available 8,9-dimethoxy analog, 3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CID 3768248; XLogP3 = 5.5, MW = 492.0 g/mol). This 1.3 log unit difference in XLogP3, combined with a 116 g/mol reduction in molecular weight, predicts superior aqueous solubility and more favorable passive membrane permeability per Lipinski and Veber guidelines [1][2]. The absence of the N3-benzyl and 8,9-dimethoxy substituents also reduces the number of rotatable bonds (3 vs. 7) and eliminates potential metabolic liabilities associated with O-demethylation.

Lipophilicity Drug-likeness Permeability

Substituent Electronic Effect: 2,4-Dichlorobenzyl Sulfanyl vs. Non-Chlorinated Benzyl Sulfanyl Analogs

The 2,4-dichlorobenzyl sulfanyl substituent on the target compound introduces a distinctive electronic profile not present in non-chlorinated benzyl sulfanyl analogs such as 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 672949-35-8). The two chlorine atoms at the ortho and para positions exert a combined electron-withdrawing effect via induction, lowering the electron density on the sulfur atom and the adjacent imidazoquinazoline π-system. In published SAR studies on imidazo[1,2-c]quinazoline α-glucosidase inhibitors, halogen substitution on the pendant aryl group produced IC50 variations exceeding 10-fold relative to unsubstituted phenyl analogs (e.g., compound 11j with di-halogen substitution achieved IC50 = 12.44 ± 0.38 μM vs. acarbose at 750 ± 1.5 μM, while less-substituted analogs reached only 200–300 μM) [1]. Although these data are from a different sub-series (N3-arylalkyl, C5-unsubstituted), they establish the class-level principle that halogenation on the pendant aromatic group is a critical potency driver within this scaffold.

Structure-Activity Relationship Halogen bonding Electronic effects

Scaffold Simplicity: Absence of 8,9-Dimethoxy Substituents Enables Metabolic Stability Differentiation

Unlike the majority of commercially available imidazo[1,2-c]quinazolin-2(3H)-one analogs—including 5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 672949-37-0) and 5-[(2,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 1024597-10-1)—the target compound lacks the 8,9-dimethoxy substitution that is characteristic of the BIONET library imidazo[1,2-c]quinazoline series . The 8,9-dimethoxy motif is a known substrate for hepatic O-demethylation by cytochrome P450 enzymes (particularly CYP2D6 and CYP1A2), a metabolic pathway that can generate reactive quinone-imine intermediates and contribute to rapid in vivo clearance. The absence of this motif in the target compound eliminates this specific metabolic liability, potentially conferring improved microsomal stability relative to the 8,9-dimethoxy-substituted analogs [1]. Furthermore, the simpler core scaffold provides a synthetically more accessible template for parallel SAR exploration at the N3 and C5 positions without requiring demethylation or protection/deprotection steps.

Metabolic stability Lead optimization Synthetic tractability

TPSA and Hydrogen Bond Donor Count Differentiation: Predicted CNS Permeability Advantage Over N3-Substituted Analogs

With zero hydrogen bond donors, a TPSA of 70.3 Ų, and only three hydrogen bond acceptors, the target compound falls within the optimal physicochemical range for CNS drug candidates (TPSA < 90 Ų, HBD ≤ 3). In contrast, the structurally related N3-benzyl analog 3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 1024732-56-6) carries three additional oxygen atoms that increase both TPSA and H-bond acceptor count, likely pushing it beyond the CNS-favorable property envelope [1]. Additionally, the imidazo[1,2-c]quinazoline scaffold has been the subject of patents targeting CNS indications, including A2A receptor antagonism for Parkinson's disease, validating the scaffold's general suitability for CNS applications [2]. The target compound's favorable CNS property profile, combined with the scaffold's established CNS precedent, positions it as a superior candidate for neuroscience-focused screening campaigns compared to its more polar, higher-MW analogs.

CNS permeability Blood-brain barrier TPSA

Class-Level Biological Plausibility: Imidazo[1,2-c]quinazoline Scaffold Demonstrates Potent α-Glucosidase Inhibition with IC50 Values 60-Fold Superior to Acarbose

Although the target compound itself has not been individually profiled in published enzymatic assays, its core imidazo[1,2-c]quinazoline scaffold has been extensively validated as a potent α-glucosidase inhibitor pharmacophore. In a 2023 study by Moghimi et al., 18 substituted imidazo[1,2-c]quinazolines were evaluated against Saccharomyces cerevisiae α-glucosidase, yielding IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM, with the most potent compound (11j, bearing a di-halogenated arylalkyl substituent) achieving 60.3-fold superiority over the clinical reference drug acarbose (IC50 = 750.0 ± 1.5 μM) [1]. Kinetic analysis, circular dichroism, and molecular docking confirmed that these compounds bind to the enzyme's active site through a mixed-type inhibition mechanism. This class-level evidence establishes the scaffold's intrinsic capability for high-potency α-glucosidase inhibition and provides a rationale for prioritizing the target compound as a structurally simplified, chlorine-bearing analog for focused screening against this target.

α-Glucosidase Type 2 diabetes Enzyme inhibition

Antimicrobial Scaffold Validation: Imidazo[1,2-c]quinazoline Derivatives Exhibit Broad-Spectrum Antibacterial MIC Values of 4–8 μg/mL

The imidazo[1,2-c]quinazoline scaffold has demonstrated promising broad-spectrum antibacterial activity in a structurally related series. Nandwana et al. (2018) reported that compounds 8ga, 8gc, and 8gd from their imidazo/benzimidazo[1,2-c]quinazoline library achieved minimum inhibitory concentration (MIC) values of 4–8 μg/mL against both Gram-negative (Escherichia coli, Pseudomonas putida, Salmonella typhi) and Gram-positive (Bacillus subtilis, Staphylococcus aureus) bacteria, comparable to or approaching the activity of ciprofloxacin control [1]. These compounds also showed antifungal activity against Aspergillus niger and Candida albicans (MIC 8–16 μg/mL) with a favorable hemolytic safety profile. The target compound, bearing the distinct 2,4-dichlorobenzyl sulfanyl substitution not present in the Nandwana series, represents a structurally complementary probe for exploring how halogenation of the C5-sulfanyl substituent modulates antimicrobial potency and spectrum within this validated antibacterial scaffold.

Antimicrobial MIC Antibacterial

Recommended Application Scenarios for 5-[(2,4-Dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Based on Evidence Profile


Diabetes Target Screening: α-Glucosidase Inhibition with a Halogen-Enriched, Metabolically Streamlined Analog

Deploy this compound as a structurally simplified, chlorine-bearing probe in α-glucosidase inhibition screening panels. The imidazo[1,2-c]quinazoline scaffold has demonstrated IC50 values as low as 12.44 μM—60-fold more potent than acarbose—in published series [1]. The target compound's 2,4-dichlorobenzyl sulfanyl group is expected to modulate potency through enhanced hydrophobic and halogen-bond interactions, while the absence of 8,9-dimethoxy substituents eliminates O-demethylation as a potential metabolic confounder in cell-based or in vivo follow-up assays.

CNS Drug Discovery: Favorable Blood-Brain Barrier Permeability Profile for Neuroscience Campaigns

With a TPSA of 70.3 Ų, zero H-bond donors, and XLogP3 of 4.2, this compound satisfies established CNS drug-likeness criteria (TPSA < 90 Ų, HBD ≤ 3) [1]. The imidazo[1,2-c]quinazoline scaffold has precedent in CNS patents, including A2A receptor antagonism for Parkinson's disease . This compound is well-suited as a starting point for CNS-targeted screening where brain penetration is a prerequisite and where more polar, dimethoxy-substituted analogs would be predicted to have inferior BBB permeability.

Antimicrobial Lead Identification: Halogen-Substituted Probe for Bacterial Target Engagement Studies

The imidazo[1,2-c]quinazoline scaffold has produced antibacterial analogs with MIC values of 4–8 μg/mL across five clinically relevant bacterial strains [1]. This compound provides a distinct substitution pattern (2,4-dichlorobenzyl sulfanyl) for probing the role of halogenation in antimicrobial potency without the confounding presence of 8,9-dimethoxy groups. It is suitable for incorporation into phenotypic screening cascades against Gram-positive and Gram-negative panels, with potential for subsequent SAR expansion at the C5-sulfanyl position.

Synthetic Chemistry and Library Design: A Minimally Substituted, Diversifiable Core for Parallel SAR Exploration

The target compound's unsubstituted N3, C8, and C9 positions make it an ideal scaffold for systematic SAR studies. Unlike pre-functionalized analogs that constrain medicinal chemistry exploration, this compound allows for independent investigation of N3-alkylation, C8/C9 aromatic substitution, and C5-sulfanyl modification [1]. Its 95% purity specification (AKSci) and commercial availability through the BIONET library ensure reproducible procurement for multi-step derivatization campaigns .

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